molecular formula C16H17N3O3 B5822151 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate

Cat. No.: B5822151
M. Wt: 299.32 g/mol
InChI Key: WHVVEVYRHNFBNV-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amino group, and a propanoate ester, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves the following steps:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with an amino group through a nucleophilic substitution reaction.

    Condensation Reaction: The amino group on the pyridine ring reacts with a carbonyl compound to form the imine (Schiff base).

    Esterification: The imine is then esterified with 2-(2-methylphenoxy)propanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyridine ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-3-4-6-14(11)21-12(2)16(20)22-19-15(17)13-7-9-18-10-8-13/h3-10,12H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVVEVYRHNFBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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